molecular formula C14H15NO3S B3053108 N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide CAS No. 50994-42-8

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B3053108
CAS No.: 50994-42-8
M. Wt: 277.34 g/mol
InChI Key: XVOYGDNHJYJIEY-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S It is characterized by the presence of a benzenesulfonamide group attached to a 4-hydroxy-3,5-dimethylphenyl moiety

Mechanism of Action

Target of Action

The primary target of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition results in changes in the tumor cells’ metabolism, shifting it from anaerobic glycolysis, which causes a significant modification in pH .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathways related to cell proliferation and tumor hypoxia . By inhibiting CA IX, the compound interferes with the tumor cells’ ability to proliferate uncontrollably and adapt to hypoxic conditions .

Pharmacokinetics

The compound’s molecular weight (27733900) and its LogP value (396360) suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is a significant inhibitory effect against cancer cell lines . For instance, certain derivatives of the compound showed significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity . Moreover, these derivatives were able to induce apoptosis in MDA-MB-231 cells .

Action Environment

The action environment of this compound is primarily within the tumor microenvironment. The compound’s efficacy and stability may be influenced by factors such as the pH of the tumor microenvironment and the presence of hypoxic conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-amino-2,6-dimethylphenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3,5-dimethylphenylboronic acid: Shares the 4-hydroxy-3,5-dimethylphenyl moiety but differs in the functional group attached.

    4-hydroxy-3,5-dimethylphenyl thiocyanate: Similar structure with a thiocyanate group instead of the sulfonamide group.

    4-hydroxy-3,5-dimethylbenzaldehyde: Contains the same phenyl group but with an aldehyde functional group.

Uniqueness

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide is unique due to its combination of the sulfonamide group with the 4-hydroxy-3,5-dimethylphenyl moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-8-12(9-11(2)14(10)16)15-19(17,18)13-6-4-3-5-7-13/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOYGDNHJYJIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350137
Record name N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50994-42-8
Record name N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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